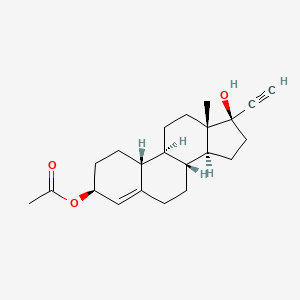

Norethynodiol 3-monoacetate

説明

Norethynodiol 3-monoacetate is a synthetic steroidal compound with the molecular formula C22H30O3. It is a derivative of norethynodiol, which is a progestin used in hormonal contraceptives. The compound is characterized by its acetate ester at the 3-position, which enhances its stability and bioavailability .

特性

CAS番号 |

2061-45-2 |

|---|---|

分子式 |

C22H30O3 |

分子量 |

342.5 g/mol |

IUPAC名 |

[(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C22H30O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,16-20,24H,5-12H2,2-3H3/t16-,17-,18+,19+,20-,21-,22-/m0/s1 |

InChIキー |

PNTOLNVYOGMBHQ-KAKDVIIHSA-N |

異性体SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)O)C |

正規SMILES |

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)O)C |

製品の起源 |

United States |

準備方法

The synthesis of norethynodiol 3-monoacetate typically involves the acetylation of norethynodiol. The reaction is carried out by treating norethynodiol with acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield .

Industrial production methods for norethynodiol 3-monoacetate involve large-scale acetylation processes, where the reaction is conducted in stainless steel reactors with precise control over temperature and pH. The product is then purified through crystallization or chromatography to achieve the desired purity .

化学反応の分析

Norethynodiol 3-monoacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound back to norethynodiol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride will regenerate norethynodiol .

科学的研究の応用

Norethynodiol 3-monoacetate has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: The compound is studied for its effects on cellular processes and hormone regulation.

Medicine: Norethynodiol 3-monoacetate is investigated for its potential use in hormone replacement therapy and contraceptive formulations.

作用機序

The mechanism of action of norethynodiol 3-monoacetate involves its conversion to norethynodiol in the body. Norethynodiol binds to progesterone receptors in target tissues, leading to changes in gene expression and modulation of reproductive functions. The molecular targets include the progesterone receptor and associated signaling pathways that regulate menstrual cycles and ovulation .

類似化合物との比較

Norethynodiol 3-monoacetate is similar to other progestins such as norethindrone acetate and levonorgestrel. it is unique due to its specific acetate ester at the 3-position, which provides distinct pharmacokinetic properties. Similar compounds include:

Norethindrone acetate: Another progestin used in contraceptives with a different ester group.

Levonorgestrel: A widely used progestin in emergency contraception.

Medroxyprogesterone acetate: A progestin used in hormone replacement therapy.

Norethynodiol 3-monoacetate stands out due to its specific structural modifications, which influence its stability, bioavailability, and receptor binding affinity .

Q & A

Q. What are the established synthetic routes for preparing Norethynodrol 3-monoacetate, and what analytical methods validate its structural purity?

Methodological Answer :

- Synthesis : The compound can be synthesized via selective acetylation of hydroxyl groups using acetic anhydride in the presence of catalysts (e.g., ZnCl₂ in DMF) . Hydrolysis conditions (e.g., n-propylamine) must be optimized to avoid over-hydrolysis and retain the 3-monoacetate configuration.

- Validation :

- Chromatography : HPLC and TLC are critical for separating and identifying monoacetate isomers (e.g., distinguishing 2-monoacetate vs. 3-monoacetate derivatives) .

- Spectroscopy : NMR (¹H/¹³C) confirms the acetate group’s position via chemical shifts (e.g., δ 2.0–2.1 ppm for acetyl protons) .

Q. How is the cytotoxicity of Norethynodrol 3-monoacetate assessed in cancer cell lines, and what controls are essential?

Methodological Answer :

- Assay Design : Use standardized cell lines (e.g., HepG2, PC-3) with MTT or SRB assays to measure anti-proliferative activity. Include DNA-binding dyes (e.g., acridine orange/ethidium bromide) to differentiate apoptosis vs. necrosis .

- Controls :

- Positive: Cisplatin or doxorubicin for baseline cytotoxicity.

- Negative: Untreated cells and solvent-only (e.g., DMSO) controls.

- Technical: Replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the anti-proliferative efficacy of Norethynodrol 3-monoacetate across studies?

Methodological Answer :

- Variable Analysis : Compare experimental conditions (e.g., cell line origin, passage number, assay duration). For example, compound 1 (3-monoacetate derivative) showed potent cytotoxicity in HepG2 cells, while compound 3 (non-acetylated analog) was less active, highlighting structural specificity .

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify target pathways (e.g., apoptosis regulators like Bcl-2). Validate via siRNA knockdown or Western blotting.

Q. What experimental strategies optimize the regioselective synthesis of 3-monoacetate derivatives over other isomers?

Methodological Answer :

- Catalytic Optimization : Use sterically hindered catalysts (e.g., bulky ammonium cations) to favor acetylation at the 3-position. For instance, ammonium cations with electron-deficient substituents improved yield (99%) and enantiomeric excess (88% ee) in similar reactions .

- Kinetic Monitoring : Track reaction progress via real-time FT-IR to detect intermediate formation and adjust reaction time/temperature .

Key Methodological Notes

- Reproducibility : Ensure batch-to-batch consistency in synthesis by documenting catalyst purity and reaction conditions (e.g., anhydrous DMF vs. hydrated) .

- Data Interpretation : Use multivariate statistical tools (e.g., PCA) to distinguish assay variability from true biological effects in cytotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。